Octadecanamide
Overview
Description
Stearamide, also known as octadecanamide, is a primary fatty acid amide derived from stearic acid. It is a white, waxy solid that is insoluble in water but soluble in organic solvents. Stearamide is widely used in various industries due to its excellent lubricating, anti-blocking, and release properties .
Mechanism of Action
Target of Action
Octadecanamide, also known as Stearamide, is a long-chain fatty acid amide . It is a synthetic wax-like substance derived from stearic acid and ethylenediamine It is widely used in the industry for its excellent surface modification capabilities .
Mode of Action
Stearamide acts as an interfacial agent, reducing the surface energy of substrates and thus increasing their compatibility with coating materials . It forms a thin layer on the substrate surface, providing a barrier to moisture and other environmental factors that can cause degradation in coatings .
Biochemical Pathways
It is known to be a member of the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) .
Result of Action
The molecular and cellular effects of Stearamide’s action are primarily related to its role as a surface modifier. It improves adhesion, dispersion, and durability of coatings . The improved adhesion increases the durability of the coating and reduces the chances of it peeling or chipping .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Stearamide. For instance, it is used as a form release agent, which is essential for providing protection to substrates from various environmental factors, such as corrosion, weathering, and wear . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Octadecanamide are not fully understood yet. It is known that this compound is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of how this compound influences these cellular processes are still being researched.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that this compound interacts with certain transporters or binding proteins, and it may have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearamide is typically synthesized through the reaction of stearic acid with ammonia or amines. The process involves heating stearic acid to its melting point and then introducing ammonia gas. The reaction forms an ammonium salt, which is subsequently dehydrated to yield stearamide .
Industrial Production Methods: In industrial settings, stearamide is produced by heating stearic acid and introducing ammonia gas under controlled conditions. The reaction is carried out at elevated temperatures (around 200°C) to ensure complete conversion. The product is then purified through recrystallization from ethanol, resulting in high-purity stearamide .
Chemical Reactions Analysis
Types of Reactions: Stearamide undergoes various chemical reactions, including:
Amidation: Reaction with carboxylic acids to form amides.
Hydrolysis: Reaction with water to form stearic acid and ammonia.
Oxidation: Reaction with oxidizing agents to form stearic acid.
Common Reagents and Conditions:
Amidation: Carboxylic acids, catalysts such as phosphoric acid, and elevated temperatures.
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Amidation: Formation of stearamide.
Hydrolysis: Formation of stearic acid and ammonia.
Oxidation: Formation of stearic acid.
Scientific Research Applications
Stearamide has a wide range of applications in scientific research, including:
Chemistry: Used as a lubricant and release agent in polymer processing.
Biology: Employed in the preparation of lipid nanoparticles for drug delivery.
Medicine: Investigated for its potential cytotoxic and ichthyotoxic activities.
Industry: Utilized as an anti-blocking agent in plastic films and as a dispersing agent in pigments and dyes
Comparison with Similar Compounds
Oleamide: Another fatty acid amide with similar lubricating and anti-blocking properties.
Ethylene bis(stearamide): A bis-amide with enhanced thermal stability and lubricating properties
Comparison:
Stearamide vs. Oleamide: Both compounds are used as lubricants and anti-blocking agents, but oleamide has a lower melting point and is more effective at lower temperatures.
Stearamide vs. Ethylene bis(stearamide): Ethylene bis(stearamide) offers better thermal stability and is used in high-temperature applications, whereas stearamide is preferred for general-purpose lubrication
Stearamide’s unique combination of properties makes it a versatile compound with numerous applications across various fields. Its ease of synthesis and effectiveness as a lubricant and release agent ensure its continued relevance in both research and industry.
Properties
IUPAC Name |
octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFLYHAGKPMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027025 | |
Record name | Octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Colorless solid; [Hawley] Beige powder; [MSDSonline], Solid | |
Record name | Octadecanamide | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearic acid amide | |
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URL | https://haz-map.com/Agents/7204 | |
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Record name | Octadecanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 250 °C at 12 mm Hg | |
Record name | Stearic acid amide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Very soluble in ethyl ether, chloroform, Slightly soluble in alcohol and ether | |
Record name | Stearic acid amide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.004 [mmHg] | |
Record name | Stearic acid amide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7204 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Leaflets from alcohol, Colorless | |
CAS No. |
124-26-5 | |
Record name | Stearamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-26-5 | |
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Record name | Stearic acid amide | |
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Record name | Octadecanamide | |
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Record name | Octadecanamide | |
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Record name | Octadecanamide | |
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Record name | Stearamide | |
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Record name | STEARAMIDE | |
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Record name | Stearic acid amide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Octadecanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 °C, 109 °C | |
Record name | Stearic acid amide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Octadecanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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